3-(3-Methoxyphenyl)-1H-Pyrazole 3-(3-Methoxyphenyl)-1H-Pyrazole
Brand Name: Vulcanchem
CAS No.: 144026-74-4
VCID: VC21094204
InChI: InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12)
SMILES: COC1=CC=CC(=C1)C2=CC=NN2
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

3-(3-Methoxyphenyl)-1H-Pyrazole

CAS No.: 144026-74-4

Cat. No.: VC21094204

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-1H-Pyrazole - 144026-74-4

Specification

CAS No. 144026-74-4
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 5-(3-methoxyphenyl)-1H-pyrazole
Standard InChI InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12)
Standard InChI Key JAZQIOZMPNVSII-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC=NN2
Canonical SMILES COC1=CC=CC(=C1)C2=CC=NN2

Introduction

Chemical Structure and Properties

3-(3-Methoxyphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-methoxyphenyl group. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound features a methoxy group at the meta position of the phenyl ring, which influences its chemical reactivity and biological interactions.

Physical and Chemical Properties

PropertyValue
CAS Number144026-74-4
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
Melting Point90-91°C
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Storage ConditionsAmbient temperature

The compound's structure contains a pyrazole ring, which is known for its aromaticity and ability to participate in hydrogen bonding through the NH group . The presence of the methoxy group at the meta position of the phenyl ring enhances its solubility in organic solvents and may influence its interactions with biological targets .

Synthesis Methods

The synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole can be achieved through several methods, with the most common approaches involving condensation reactions.

Condensation Reactions

One of the primary methods for synthesizing 3-(3-Methoxyphenyl)-1H-Pyrazole involves the reaction of substituted acetophenones or aryl aldehydes with hydrazones of aromatic compounds . This approach allows for the controlled formation of the pyrazole ring with specific substitution patterns.

A general synthesis procedure can be outlined as follows:

  • Reaction of a suitable 3-methoxyphenyl ketone or aldehyde with hydrazine

  • Cyclization of the resulting hydrazone to form the pyrazole ring

  • Purification through crystallization or column chromatography

General Procedure Example

A detailed synthesis procedure from the literature involves:

"To 1.5 mmol of the ketone (ketone hydrazone in case of reverse method A) in ethanol (10 mL) was added 1.8 mmol of the aldehyde hydrazone (aldehyde in case of reverse method A), followed by 75 μL HCl. The reaction mixture was refluxed for 1 h and then 6.0 mmol DMSO and 0.15 mmol iodine were added. The reaction mixture was refluxed for specified time and monitored by TLC."

The product is then isolated through extraction with ethyl acetate, followed by washing, drying, and purification through column chromatography or crystallization .

Applications

Pharmaceutical Intermediates

3-(3-Methoxyphenyl)-1H-Pyrazole is primarily used as a pharmaceutical intermediate in the synthesis of more complex bioactive compounds . Its structural features make it a valuable building block for creating compounds with potential therapeutic applications.

Research Tool

As a well-defined chemical entity, 3-(3-Methoxyphenyl)-1H-Pyrazole serves as a research tool for studying structure-activity relationships in medicinal chemistry. By modifying its structure or incorporating it into larger molecular scaffolds, researchers can investigate how structural changes affect biological activity .

Related Compounds and Comparative Analysis

Several compounds share structural similarities with 3-(3-Methoxyphenyl)-1H-Pyrazole, each with unique properties and potential applications.

Structural Analogs

CompoundCAS NumberNotable Features
3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid879996-71-1Contains carboxylic acid group, potential for further derivatization
1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid956505-11-6Additional benzyl group provides different electronic properties
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate517870-26-7Ester group at C-5 position rather than C-4
3-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole22352557Contains electron-withdrawing trifluoromethyl group

These structural variations lead to differences in physicochemical properties, biological activities, and potential applications .

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